molecular formula C7H9NO2 B1396101 Pyridine-2,4-diyldimethanol CAS No. 21071-04-5

Pyridine-2,4-diyldimethanol

Cat. No. B1396101
CAS RN: 21071-04-5
M. Wt: 139.15 g/mol
InChI Key: RPJOPOIUCLTJPN-UHFFFAOYSA-N
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Description

Pyridine-2,4-diyldimethanol (PDMD) is an organic compound that belongs to the pyridine family. It is also known as bis(2-hydroxymethyl)pyridine or 2,4-bis(hydroxymethyl)pyridine. The molecular formula of PDMD is C7H9NO2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridine derivatives are generally synthesized through various methods including the reaction of pyridine-2-carboxaldehyde isonicotinoyl hydrazone with iron , and [4 + 2] cycloadditions of 1-azadienes .


Molecular Structure Analysis

The structure of pyridine is analogous to benzene, with one methine group i.e., =CH- is replaced by a nitrogen atom . The molecular weight or molar mass of pyridine is 79.1 gram per mole .


Chemical Reactions Analysis

Pyridine derivatives, including this compound, can undergo various chemical reactions. For instance, they can undergo functionalization via radical reactions , and one-electron oxidation reactions .


Physical And Chemical Properties Analysis

Pyridine has a molecular electric dipole moment of 2.2 debyes. It is diamagnetic with a diamagnetic susceptibility of −48.7 × 10−6cm3mol−1 . The standard enthalpy of formation of pyridine is 100.2kJmol−1 in the liquid phase and 140.4 kJ·mol −1 in the gas phase .

Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

Pyridine derivatives have been utilized extensively in coordination chemistry. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands offer versatile applications. For instance, they are used in luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Eco-Benign Synthesis Processes

Eco-benign and efficient synthesis methods are another application area. An example is the synthesis of dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol, showcasing a high-yielding and operationally simple protocol (Khaksar & Gholami, 2014).

Water Treatment and Environmental Applications

Pyridine compounds are also significant in environmental applications, such as in the degradation of pyridine in drinking water. A study using dielectric barrier discharge (DBD) systems for removing pyridine demonstrates the potential for these compounds in water treatment technologies (Li et al., 2017).

Synthesis of Pyridine Derivatives

Another area of application is the metal-free synthesis of substituted pyridine derivatives. This involves using pyridine-boryl radicals for creating various derivatives, which has implications in pharmaceutical molecule modification (Wang et al., 2017).

Ion Mobility Spectrometry

Pyridine derivatives like 2,4-dimethylpyridine have been studied in ion mobility spectrometry, providing standards for comparing mobility spectra in laboratories worldwide (Eiceman, Nazarov, & Stone, 2003).

Controlled-Release Herbicides

Pyridine compounds have been explored for potential use in controlled-release herbicides, indicating their utility in agricultural applications (Mehltretter et al., 1974).

Material Science Applications

In material science, novel poly(pyridine−imide) with pendent pyrene groups have been synthesized for various applications, including electrochromic and protonation characterization (Liaw, Wang, & Chang, 2007).

Pharmaceutical and Biological Research

Pyridine derivatives are also used in pharmaceutical and biological research. For example, studies on compounds formed from condensation reactions of pyridine have implications for antimicrobial and antioxidant applications (Rusnac et al., 2020).

Safety and Hazards

When handling Pyridine-2,4-diyldimethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

[2-(hydroxymethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJOPOIUCLTJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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